molecular formula C25H28N2O2 B2928162 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 850750-00-4

4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No. B2928162
CAS RN: 850750-00-4
M. Wt: 388.511
InChI Key: RKCSYSSDCMDJHN-UHFFFAOYSA-N
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Description

This compound is a novel derivative of coumarin, a type of organic compound that is widely found in natural products . It has been synthesized for research purposes, particularly in the field of medicinal chemistry . The compound is characterized by its benzylpiperazinyl group and tetrahydrobenzo[g]chromen-2-one structure .


Synthesis Analysis

The compound was synthesized through a process known as reductive amination . This involved the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The newly synthesized compounds were then purified and their structures were characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound was characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .


Chemical Reactions Analysis

The compound was synthesized through a reductive amination process . This involved the reaction of a precursor molecule with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The resulting compounds were then purified and their structures were characterized .

Scientific Research Applications

The compound 4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one, also known as 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one or EiM08-01349, has been the subject of various scientific studies due to its potential applications in different fields of research. Below is a comprehensive analysis of six unique applications of this compound:

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal activity . It has been synthesized and tested against various microbial strains, exhibiting inhibitory effects comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted with the compound, particularly targeting the oxidoreductase enzyme . The docking simulations indicated that the compound forms a stable complex with the enzyme, primarily through hydrophobic interactions . This application is crucial in drug design and discovery, providing insights into the compound’s mechanism of action.

Anticancer Properties

Coumarins, which are structurally related to this compound, have been reported to possess anticancer activities . Although direct studies on EiM08-01349 are not available, its structural similarity to coumarins suggests potential applications in cancer research and therapy .

Anti-HIV Activity

Similar to its anticancer potential, the compound’s structural class has been associated with anti-HIV properties . Research on coumarins and their derivatives, including piperazine moieties, indicates possible applications in HIV treatment .

Anticoagulant Effects

The compound’s structural family has also been linked to anticoagulant effects . This application could be significant in the development of new treatments for blood clotting disorders .

Anti-inflammatory and Antioxidant Activity

Compounds with a similar structure have exhibited anti-inflammatory and antioxidant activities . These properties are valuable in treating various inflammatory diseases and in preventing oxidative stress-related damage .

Mechanism of Action

Target of Action

The compound, also known as EiM08-01349 or 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are the oxidoreductase proteins (PDB ID 1XDQ and 3QLS) in various organisms . These proteins play a crucial role in the redox reactions within the cell, which are essential for energy production and various metabolic processes.

Mode of Action

The compound interacts with its targets, the oxidoreductase proteins, through a process known as docking . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives . This suggests that the compound binds to these proteins and inhibits their function, leading to the disruption of essential cellular processes.

Result of Action

The compound exhibits significant antibacterial and antifungal activity . This suggests that the inhibition of oxidoreductase proteins disrupts essential cellular processes, leading to the death of the microorganisms. The exact molecular and cellular effects of the compound’s action would depend on the specific organism and the role of the targeted proteins within that organism.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCSYSSDCMDJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

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